5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative. Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted significant attention due to its wide usage in medicinal chemistry research . Pyrimidine derivatives have been known for their biological activities and therapeutic applications, including antibacterial, antifungal, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through a one-pot reaction involving primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound . This reaction is typically carried out in ethanol media under mild conditions, providing good yields and numerous hydrogen-bonding possibilities in the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the one-pot synthesis method described above. The use of ethanol as a solvent and the mild reaction conditions make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione has various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid Derivatives: These compounds share a similar pyrimidine core and have been studied for their central nervous system depressant properties.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Uniqueness
5-Ethyl-5-(3-methylcyclohexyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Properties
CAS No. |
84675-55-8 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-ethyl-5-(3-methylcyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-3-13(9-6-4-5-8(2)7-9)10(16)14-12(18)15-11(13)17/h8-9H,3-7H2,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
BITHMJDEAQXDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2CCCC(C2)C |
Origin of Product |
United States |
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